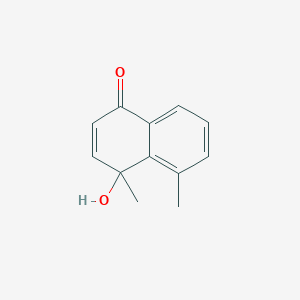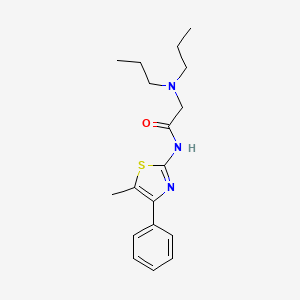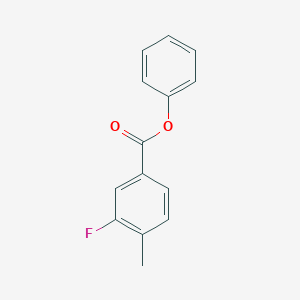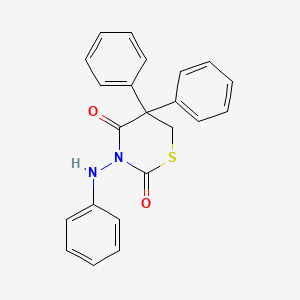![molecular formula C10H7ClN2S2 B14345072 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile CAS No. 92064-61-4](/img/structure/B14345072.png)
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to a propanenitrile group via a sulfanyl linkage. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-mercaptobenzothiazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation).
Scientific Research Applications
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile has several scientific research applications:
Medicinal Chemistry: Benzothiazole derivatives are investigated for their potential as therapeutic agents.
Materials Science: These compounds are used in the development of advanced materials, such as organic semiconductors and dyes.
Biological Research: Benzothiazole derivatives are studied for their interactions with biological targets, including enzymes and receptors, making them valuable tools in biochemical research.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile depends on its specific application. In medicinal chemistry, benzothiazole derivatives often interact with molecular targets such as enzymes, receptors, or DNA. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists . The exact molecular pathways involved can vary depending on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile can be compared with other benzothiazole derivatives, such as:
5-Chloro-2,1,3-benzothiadiazol-4-amine: This compound has a similar benzothiazole core but differs in its functional groups and substitution pattern.
N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide: This derivative features a benzoxazole ring in addition to the benzothiazole moiety, leading to different chemical and biological properties.
Properties
CAS No. |
92064-61-4 |
|---|---|
Molecular Formula |
C10H7ClN2S2 |
Molecular Weight |
254.8 g/mol |
IUPAC Name |
3-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile |
InChI |
InChI=1S/C10H7ClN2S2/c11-7-2-3-9-8(6-7)13-10(15-9)14-5-1-4-12/h2-3,6H,1,5H2 |
InChI Key |
QOOVPYXDVFVWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)SCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)








